molecular formula C11H17N3O2S B12993165 3-(Piperidin-1-ylsulfonyl)benzene-1,2-diamine

3-(Piperidin-1-ylsulfonyl)benzene-1,2-diamine

Cat. No.: B12993165
M. Wt: 255.34 g/mol
InChI Key: JTEOJAOCYXPVBL-UHFFFAOYSA-N
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Description

3-(Piperidin-1-ylsulfonyl)benzene-1,2-diamine is a compound that features a piperidine ring attached to a benzene ring through a sulfonyl group, with two amine groups on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of 1,2-diaminobenzene and piperidine-1-sulfonyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(Piperidin-1-ylsulfonyl)benzene-1,2-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Piperidin-1-ylsulfonyl)benzene-1,2-diamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Piperidin-1-ylsulfonyl)benzene-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the piperidine ring can enhance binding affinity. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Piperidine derivatives: Compounds like piperidine-1-sulfonamide and piperidine-1-sulfonyl chloride share structural similarities.

    Benzene-1,2-diamine derivatives: Compounds such as 1,2-diaminobenzene and its sulfonyl derivatives are related.

Uniqueness

3-(Piperidin-1-ylsulfonyl)benzene-1,2-diamine is unique due to the combination of the piperidine ring and the sulfonyl group attached to a benzene ring with two amine groups. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .

Properties

Molecular Formula

C11H17N3O2S

Molecular Weight

255.34 g/mol

IUPAC Name

3-piperidin-1-ylsulfonylbenzene-1,2-diamine

InChI

InChI=1S/C11H17N3O2S/c12-9-5-4-6-10(11(9)13)17(15,16)14-7-2-1-3-8-14/h4-6H,1-3,7-8,12-13H2

InChI Key

JTEOJAOCYXPVBL-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2N)N

Origin of Product

United States

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